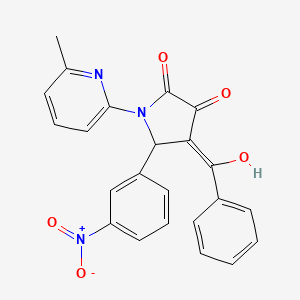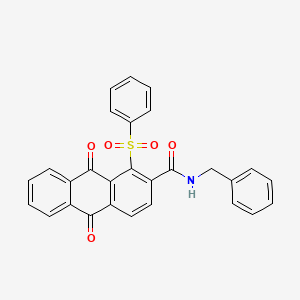
3-hydroxy-1-(6-methylpyridin-2-yl)-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BENZOYL-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, 6-methyl-2-pyridine, and 3-nitrobenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase production efficiency and reduce costs.
化学反应分析
Types of Reactions
4-BENZOYL-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an amine.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-BENZOYL-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
4-BENZOYL-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: Lacks the nitro group, which might affect its biological activity.
4-BENZOYL-3-HYDROXY-1-(2-PYRIDYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Lacks the methyl group on the pyridine ring, which could influence its chemical reactivity.
Uniqueness
The presence of both the nitro group and the methyl group on the pyridine ring in 4-BENZOYL-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE makes it unique compared to similar compounds
属性
分子式 |
C23H17N3O5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-(6-methylpyridin-2-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17N3O5/c1-14-7-5-12-18(24-14)25-20(16-10-6-11-17(13-16)26(30)31)19(22(28)23(25)29)21(27)15-8-3-2-4-9-15/h2-13,20,27H,1H3/b21-19- |
InChI 键 |
XWBVIEMPWUIYSI-VZCXRCSSSA-N |
手性 SMILES |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,4-Oxadiazole-5-carboxamide, 3-(1,3-benzodioxol-5-yl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-](/img/structure/B11063052.png)
![2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11063064.png)
![2,2'-Methanediylbis[3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]](/img/structure/B11063081.png)

![{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11063089.png)
![1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11063097.png)
![1-benzyl-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11063104.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063127.png)
![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)
![14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)

![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063147.png)
